molecular formula C18H19NO4S2 B2491061 N-(furan-2-ylmethyl)-3-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide CAS No. 1396706-74-3

N-(furan-2-ylmethyl)-3-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide

Cat. No. B2491061
CAS RN: 1396706-74-3
M. Wt: 377.47
InChI Key: YNKAGUVPFYDGJO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzenesulfonamide compounds typically involves cascade reactions or specific substitutions that introduce various functional groups onto a benzenesulfonamide scaffold. For instance, the gold(I)-catalyzed cascade reaction has been employed to obtain highly substituted N-(furan-3-ylmethylene)benzenesulfonamides from accessible starting materials, highlighting a method that could be adapted for the synthesis of our target compound (Wang et al., 2014). Such methodologies underscore the complexity and versatility in synthesizing benzenesulfonamide derivatives.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is often determined using techniques like X-ray diffraction, showcasing the compound's solid-state conformation and intermolecular interactions. For example, the crystal structures of isomorphous benzenesulfonamide compounds have been determined to highlight the importance of C-H...O, C-H...π, and C-H...Cl interactions in defining the crystal packing (Bats et al., 2001). These insights are crucial for understanding the molecular structure of N-(furan-2-ylmethyl)-3-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide.

Scientific Research Applications

Crystal Structures and Intermolecular Interactions

  • Crystal Structures Determination : N-(furan-2-ylmethyl)-3-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide, similar to its analogs, is studied for its crystal structure. The structures are characterized by intermolecular C-H...O, C-H...π, and C-H...Cl interactions, as seen in isomorphous benzenesulfonamide crystal structures (Bats, Frost, & Hashmi, 2001).

Synthesis and Chemical Properties

  • Synthesis via Gold-Catalyzed Reactions : Synthesis of highly substituted N-(furan-3-ylmethylene)benzenesulfonamides, which are related compounds, has been achieved through a gold(I)-catalyzed cascade reaction. This approach highlights the versatility and reactivity of these compounds in synthetic chemistry (Wang, Huang, Shi, Rudolph, & Hashmi, 2014).

Applications in Photodynamic Therapy

  • Potential in Photodynamic Therapy : Analogous compounds to this compound have shown promising results in photodynamic therapy, particularly in the treatment of cancer. These compounds exhibit high singlet oxygen quantum yield, making them potential Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer and Antiproliferative Properties

  • Anticancer and Antiproliferative Activity : Related benzenesulfonamide derivatives have been explored for their anticancer properties. Certain derivatives demonstrate significant antiproliferative activity against various cancer cell lines, suggesting potential therapeutic applications for this compound or its analogs (Romagnoli et al., 2015).

Future Directions

  • Biological Activity : Investigate its potential as an anticancer agent, considering the presence of furan and thiophene moieties .

: Khalaf, H. S., Tolan, H. E. M., El-Bayaa, M. N., Radwan, M. A. A., El-Manawaty, M., & El-Sayed, W. A. (2020). Synthesis and Anticancer Activity of New Pyridine-Thiophene and Pyridine-Furan Hybrid Compounds, Their Sugar Hydrazone, and Glycosyl Derivatives. Russian Journal of General Chemistry, 90(10), 1706–1715. Read more

properties

IUPAC Name

N-(furan-2-ylmethyl)-3-methoxy-N-(2-thiophen-2-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S2/c1-22-15-5-2-8-18(13-15)25(20,21)19(14-16-6-3-11-23-16)10-9-17-7-4-12-24-17/h2-8,11-13H,9-10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNKAGUVPFYDGJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)N(CCC2=CC=CS2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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